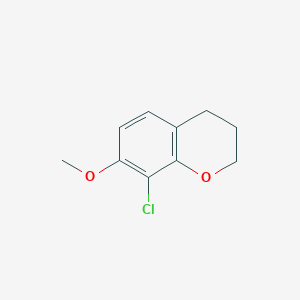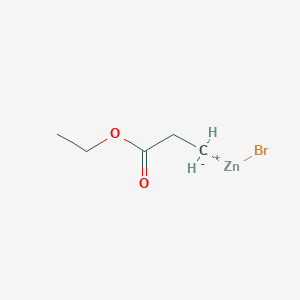
3-Ethoxy-3-oxopropylzinkbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-3-oxopropylzinc bromide is an organozinc reagent widely used in organic synthesis. It is known for its ability to insert ethyl propanoate groups into various substrates. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has the molecular formula C5H9BrO2Zn .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-3-oxopropylzinc bromide has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc reagents like 3-ethoxy-3-oxopropylzinc bromide are often explored for their potential in drug development and biochemical research.
Wirkmechanismus
Target of Action
3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .
Mode of Action
The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The synthesis of γ-keto esters from aryl chlorides .
- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.
Result of Action
The molecular and cellular effects of 3-Ethoxy-3-oxopropylzinc bromide’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.
Action Environment
The action of 3-Ethoxy-3-oxopropylzinc bromide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .
Vorbereitungsmethoden
3-Ethoxy-3-oxopropylzinc bromide is synthesized by reacting zinc bromide with 3-ethoxy-3-oxopropane in an appropriate solvent. The reaction is usually carried out under low temperature and inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods follow similar protocols but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
3-Ethoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.
Synthesis of γ-Keto Esters: This compound reacts with aryl chlorides to form γ-keto esters.
Synthesis of Sulfones: It can be used in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-3-oxopropylzinc bromide can be compared with other organozinc reagents such as:
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with a longer carbon chain.
6-Ethoxy-6-oxohexylzinc bromide: Another variant with an even longer carbon chain.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a dioxolane ring instead of an ethoxy group.
These compounds share similar reactivity but differ in the specific functional groups they introduce, making each unique for different synthetic applications.
Eigenschaften
CAS-Nummer |
193065-68-8 |
|---|---|
Molekularformel |
C5H9BrO2Zn |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
bromozinc(1+);ethyl propanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
APPDFGHVJHZDKS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
Kanonische SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


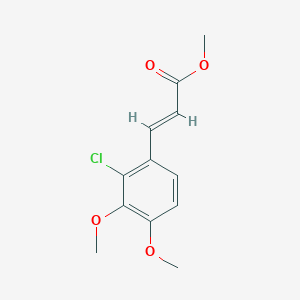
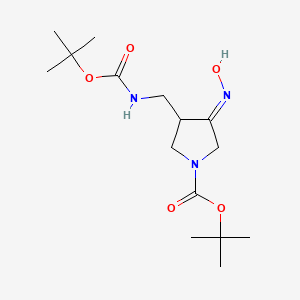

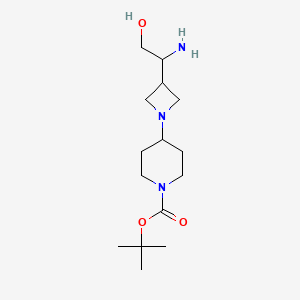

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)
